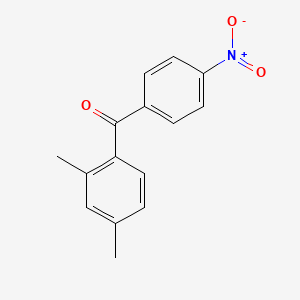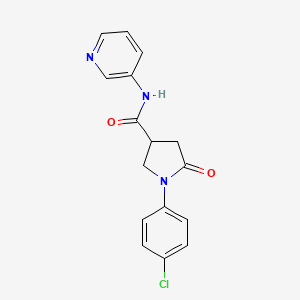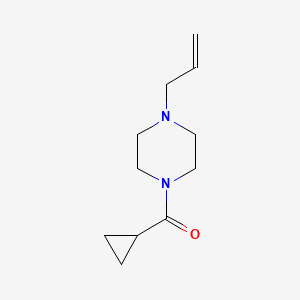![molecular formula C14H20ClNO B5305657 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system.2.2]oct-2-ylmethyl)phenol hydrochloride.
Mécanisme D'action
The mechanism of action of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride is based on its ability to bind selectively to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By blocking this receptor, the compound inhibits the flow of ions into the cell, which disrupts the normal functioning of the receptor and prevents it from transmitting signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that the compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, with minimal activity against other receptor subtypes. In vivo studies have demonstrated that the compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the specific role of this receptor in various physiological processes without interference from other receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride. One area of interest is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor, which could lead to new therapies for diseases such as Alzheimer's and schizophrenia. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and pain. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been described in several scientific publications. One of the most commonly used methods involves the reaction of 2-(bromomethyl)phenol with 1-azabicyclo[2.2.2]octane in the presence of a base, followed by quaternization with hydrochloric acid to yield the hydrochloride salt of the compound. This method has been optimized for large-scale production and has been used to generate gram-scale quantities of the compound.
Applications De Recherche Scientifique
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been used extensively in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new therapies for diseases such as Alzheimer's and schizophrenia.
Propriétés
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-2-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-3-1-11(2-4-14)9-13-10-12-5-7-15(13)8-6-12;/h1-4,12-13,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYHQLLOSCJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CC3=CC=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinuclidin-2-ylmethyl)phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)


![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)

![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
